STAT3 Inhibition Potency Defines a Functional Baseline that N-Alkyl Variants Must Improve Upon
In a late-stage probe development screen for STAT3 inhibitors, (2R,3R)-1-ethyl-6-oxo-2-phenylpiperidine-3-carboxylic acid exhibited an IC50 > 55.69 µM, classifying it as inactive in this assay . This quantitative baseline establishes that the parent N-ethyl scaffold alone is insufficient for STAT3 inhibition, meaning that any substitution (e.g., N-methyl or N-benzyl) that does not introduce additional productive binding interactions will likely remain inactive. This data point serves as a critical comparator for medicinal chemists evaluating whether N-alkyl variations improve or degrade on-target activity.
| Evidence Dimension | STAT3 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 55.69 µM |
| Comparator Or Baseline | Assay baseline for inactive compounds in the same screen; no N-methyl or N-benzyl analog data available in the same assay |
| Quantified Difference | N/A (negative control threshold) |
| Conditions | PUBCHEM_BIOASSAY ALA1738554 / ALA1738603: Late stage STAT3 probe development screen, Homo sapiens |
Why This Matters
Provides a quantitative inactivity threshold that must be exceeded by any N-alkyl variant claiming superior STAT3 engagement.
